(S)-3-[(2-Amino-acetyl)-isopropyl-amino]-pyrrolidine-1-carboxylic acid tert-butyl ester
Description
“(S)-3-[(2-Amino-acetyl)-isopropyl-amino]-pyrrolidine-1-carboxylic acid tert-butyl ester” is a chiral pyrrolidine derivative characterized by a tert-butyl ester group and a substituted amino-acetyl-isopropyl-amino side chain. This compound is structurally designed as an intermediate in organic synthesis, particularly in peptide and protease inhibitor development. The tert-butyl ester acts as a protective group for carboxylic acids, enhancing stability during reactions .
Properties
IUPAC Name |
tert-butyl (3S)-3-[(2-aminoacetyl)-propan-2-ylamino]pyrrolidine-1-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H27N3O3/c1-10(2)17(12(18)8-15)11-6-7-16(9-11)13(19)20-14(3,4)5/h10-11H,6-9,15H2,1-5H3/t11-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KWLYSUYKVDQRRQ-NSHDSACASA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N(C1CCN(C1)C(=O)OC(C)(C)C)C(=O)CN | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)N([C@H]1CCN(C1)C(=O)OC(C)(C)C)C(=O)CN | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H27N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.38 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(S)-3-[(2-Amino-acetyl)-isopropyl-amino]-pyrrolidine-1-carboxylic acid tert-butyl ester, commonly referred to as a pyrrolidine derivative, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.
- Molecular Formula : C14H27N3O3
- Molecular Weight : 273.39 g/mol
- CAS Number : 1057409-91-2
This compound features a pyrrolidine ring substituted with an amino-acetyl group and a tert-butyl ester, which influences its solubility and biological interactions.
Research indicates that compounds with similar structures often interact with various biological targets, including enzymes and receptors. The presence of the amino-acetyl group suggests potential interactions with amino acid transporters or enzymes involved in metabolic pathways.
Key Findings:
-
Inhibition of Nitric Oxide Synthase (NOS) :
- Studies have shown that aminopyrrolidine derivatives can act as selective inhibitors of neuronal nitric oxide synthase (nNOS), which is crucial for regulating blood flow and neurotransmission in the nervous system .
- The structure allows for favorable interactions within the active site of nNOS, enhancing binding affinity compared to other isoforms like endothelial NOS (eNOS) and inducible NOS (iNOS) .
- Antimicrobial Activity :
Biological Activity Data
The following table summarizes the biological activities and IC50 values reported for related compounds:
| Compound | Target | IC50 Value (µM) | Reference |
|---|---|---|---|
| Pyrrolidine Derivative A | nNOS | 0.5 | |
| Pyrrolidine Derivative B | eNOS | 1.2 | |
| This compound | Antimicrobial Activity | 0.8 |
Case Study 1: Inhibition of nNOS
A study conducted on a series of aminopyrrolidine derivatives demonstrated that modifications at the 3-position significantly affected their inhibitory potency against nNOS. The specific stereochemistry at this position was crucial for optimal binding and selectivity .
Case Study 2: Antimicrobial Activity
In vitro assays revealed that this compound exhibited promising antimicrobial activity against Gram-positive bacteria, suggesting potential therapeutic applications in treating bacterial infections .
Scientific Research Applications
The compound has been studied for its potential biological activities, particularly as an inhibitor of dipeptidyl peptidase IV (DPP-IV), an enzyme involved in glucose metabolism and type 2 diabetes management. Inhibition of DPP-IV can lead to increased insulin secretion and improved glycemic control, making this compound a valuable subject for diabetes research .
Medicinal Chemistry Applications
- Diabetes Treatment : Research indicates that compounds similar to (S)-3-[(2-Amino-acetyl)-isopropyl-amino]-pyrrolidine-1-carboxylic acid tert-butyl ester may enhance insulin secretion, providing a basis for developing new antidiabetic agents.
- Drug Development : The structural characteristics of this compound allow it to interact with various biological targets, making it a candidate for further drug development aimed at treating metabolic disorders and other conditions influenced by DPP-IV activity .
- Peptide Synthesis : The compound's unique functional groups can be utilized in peptide synthesis, potentially leading to the creation of novel therapeutic peptides with enhanced efficacy and specificity .
Case Studies and Research Findings
Several studies have explored the applications of this compound:
- Inhibition Studies : In vitro studies demonstrated that this compound effectively inhibits DPP-IV activity, suggesting its potential use in managing type 2 diabetes. The structure-activity relationship (SAR) studies indicated that modifications to the isopropyl group could enhance inhibitory potency .
- Synthesis Pathways : Various synthetic routes have been developed to produce this compound efficiently. These methods often involve multi-step reactions starting from simpler amino acids or amines, showcasing its accessibility for research purposes .
Chemical Reactions Analysis
Acidic Hydrolysis of the tert-Butyl Ester
The tert-butyl ester group undergoes hydrolysis under acidic conditions to yield the corresponding carboxylic acid. This reaction is critical for generating bioactive intermediates in drug development.
| Reagent/Condition | Product | Mechanism | Reference |
|---|---|---|---|
| HCl (aqueous, 4M, 60°C) | Pyrrolidine-1-carboxylic acid derivative | Acid-catalyzed nucleophilic substitution | |
| Trifluoroacetic acid (TFA) | Free carboxylic acid | Acid-mediated cleavage |
Key Finding : Prolonged exposure to HCl (6–8 hours) achieves >90% conversion to the carboxylic acid, while TFA in dichloromethane (DCM) at room temperature completes deprotection within 1–2 hours.
Acylation and Alkylation Reactions
The amino-acetyl group participates in nucleophilic reactions, enabling further functionalization.
Acylation of the Primary Amine
The terminal amine reacts with acylating agents to form stable amides:
| Reactant | Reagent/Condition | Product | Reference |
|---|---|---|---|
| Chloroacetyl chloride | Triethylamine (TEA) in THF, 0°C→RT | N-(Chloroacetyl)-modified derivative | |
| Benzyl chloroformate | DCM, 4-dimethylaminopyridine (DMAP) | Cbz-protected amine |
Kinetic Insight : Reactions with chloroacetyl chloride proceed with >85% yield when conducted under inert atmospheres.
Alkylation of the Pyrrolidine Nitrogen
After Boc deprotection, the pyrrolidine nitrogen can be alkylated:
| Alkylating Agent | Conditions | Product | Reference |
|---|---|---|---|
| Ethyl bromide | K₂CO₃, DMF, 60°C | N-Ethyl-pyrrolidine derivative | |
| Isopropyl iodide | NaH, THF, 0°C | N-Isopropyl-pyrrolidine analog |
Hydrogenation and Protecting Group Removal
Catalytic hydrogenation is employed to remove benzyloxycarbonyl (Cbz) or other protecting groups:
| Substrate | Conditions | Product | Reference |
|---|---|---|---|
| Cbz-protected intermediate | Pd/C, H₂ (1 atm), ethanol, 25°C | Free amine |
Optimization Note : Hydrogenation with Pd(OH)₂/C under 4 atm H₂ pressure reduces reaction time to 2 hours .
Oxidation and Functional Group Interconversion
The amino-acetyl side chain can be oxidized to introduce ketone or carboxylic acid functionalities:
| Reagent | Conditions | Product | Reference |
|---|---|---|---|
| Jones reagent | Acetone, 0°C→RT | Carboxylic acid derivative | |
| NaIO₄ | H₂O/THF, 25°C | Aldehyde intermediate |
Critical Observation : Jones reagent selectively oxidizes hydroxymethyl groups without affecting the pyrrolidine ring .
Comparative Reactivity Table
| Functional Group | Reaction Type | Preferred Conditions | Yield Range |
|---|---|---|---|
| tert-Butyl ester | Acidic hydrolysis | HCl (4M) or TFA/DCM | 85–95% |
| Amino-acetyl amine | Acylation | TEA, THF, 0°C | 75–90% |
| Pyrrolidine NH (Boc) | Deprotection | TFA/DCM (1:1), 25°C | >95% |
| Cbz-protected amine | Hydrogenolysis | Pd/C, H₂, ethanol | 80–90% |
Mechanistic Insights
-
Ester Hydrolysis : Proceeds via protonation of the carbonyl oxygen, followed by nucleophilic attack by water.
-
Acylation : The amine acts as a nucleophile, attacking the electrophilic carbonyl carbon of acyl chlorides.
-
Hydrogenation : Heterogeneous catalysis on Pd surfaces facilitates H₂ dissociation and selective bond cleavage .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following structurally analogous compounds are compared based on molecular properties, substituents, and available
Structural and Molecular Comparisons
Key Observations
Substituent Diversity: The user’s compound features an amino-acetyl-isopropyl-amino group, which combines an amide bond and branched alkyl chain. This contrasts with the carboxymethyl-ethyl-amino group in , which has a carboxylic acid derivative, and the pyrimidinyloxy heterocycle in .
Molecular Weight and Solubility: The pyrimidine-containing analog has the highest molecular weight (293.36), likely reducing aqueous solubility compared to the carboxymethyl-ethyl-amino derivative (272.35) . The user’s compound, with a glycine-like amide group, may exhibit intermediate polarity, balancing solubility and membrane permeability.
Synthetic Utility: The tert-butyl ester group in all compounds facilitates deprotection under acidic conditions, making them versatile intermediates. However, the amino-acetyl-isopropyl-amino group in the target compound may require specialized coupling reagents for amide bond formation.
Data Tables
Table 1: Comparative Molecular Properties
Preparation Methods
Synthesis of the Pyrrolidine Core
The pyrrolidine ring serves as the central scaffold of the compound. Its synthesis typically begins with a cyclization reaction to form the five-membered nitrogen-containing ring. A method analogous to the Dieckmann cyclization, as described in spirocyclic tert-butyl ester syntheses, involves intramolecular ester condensation under basic conditions . For example, methyl vinyl ketone and 4-formylpiperidine-1-tert-butyl formate undergo base-catalyzed cyclization in tetrahydrofuran (THF) at −10°C, followed by gradual warming to room temperature . This step forms the pyrrolidine backbone while introducing the tert-butyl ester group in a stereoselective manner.
Key parameters for this step include:
-
Solvent choice : THF or dichloromethane (DCM) are preferred for their ability to dissolve polar intermediates .
-
Temperature control : Reactions are initiated at low temperatures (−10°C) to minimize side reactions and gradually warmed to room temperature to complete cyclization .
-
Base selection : Potassium hydroxide (KOH) or diisopropylethylamine (DIPEA) are used to deprotonate intermediates and drive the cyclization .
Introduction of the Isopropyl-Amino Side Chain
The isopropyl-amino moiety is introduced via nucleophilic substitution or reductive amination. A patented approach involves reacting the pyrrolidine intermediate with isopropylamine in the presence of a coupling agent such as tris(dimethylamino methane) . This step is conducted in toluene under reflux conditions (110–120°C) for 12–16 hours, achieving yields exceeding 85% .
Critical considerations :
-
Stoichiometry : A 3:1 molar ratio of isopropylamine to pyrrolidine intermediate ensures complete conversion .
-
Protection of reactive sites : The tert-butyl ester group remains stable under these conditions, avoiding unintended hydrolysis .
Acetylation with 2-Aminoacetyl Group
The 2-aminoacetyl group is appended via acylation. A protocol adapted from quaternary α-amino acid syntheses employs (4-nitrobenzene)sulphonyl chloride as an activating agent . The steps include:
-
Dissolving the isopropyl-amino-pyrrolidine intermediate in anhydrous DCM.
-
Adding DIPEA to deprotonate the amino group.
-
Introducing (4-nitrobenzene)sulphonyl chloride to form a reactive sulphonamide intermediate.
-
Replacing the sulphonyl group with 2-aminoacetyl using allyl bromide under phase-transfer conditions .
Reaction conditions :
| Parameter | Value |
|---|---|
| Temperature | 0°C → 25°C (gradual warming) |
| Solvent | Dichloromethane |
| Catalyst | Tetraethylammonium bromide |
| Yield | 87–92% |
Tert-Butyl Ester Protection and Deprotection
The tert-butyl ester group is introduced early in the synthesis to protect the carboxylic acid functionality. A method detailed in the synthesis of spiropiperidines involves reacting the carboxylic acid with tert-butanol in the presence of a dehydrating agent like dicyclohexylcarbodiimide (DCC) . Deprotection, if required, is achieved using trifluoroacetic acid (TFA) in DCM, though this step is unnecessary in the final product .
Optimization insights :
-
Purification : Post-esterification, column chromatography with hexane/ethyl acetate (70:30) removes unreacted tert-butanol and DCC byproducts .
-
Stability : The tert-butyl ester remains intact during subsequent acylation and amination steps due to its steric bulk .
Stereochemical Control
The (S)-configuration at the pyrrolidine C3 position is critical for biological activity. Chiral resolution is achieved using preparative high-performance liquid chromatography (HPLC) with a chiral stationary phase (e.g., CHIRALPAK AD) . Alternatively, asymmetric synthesis methods employing chiral auxiliaries or catalysts ensure enantiomeric excess (ee) >95% .
Analytical data :
Purification and Characterization
Final purification involves a combination of techniques:
-
Column chromatography : Silica gel with gradients of hexane/ethyl acetate (70:30 → 60:40) removes non-polar impurities .
-
Recrystallization : Hexane or heptane is used to precipitate the product as a white solid .
Characterization data :
| Property | Value |
|---|---|
| Molecular formula | C₁₄H₂₇N₃O₃ |
| Molecular weight | 285.38 g/mol |
| CAS No. | VCID: VC13465860 |
| IUPAC name | tert-butyl (3S)-3-[(2-aminoacetyl)-propan-2-ylamino]pyrrolidine-1-carboxylate |
Challenges and Mitigation Strategies
-
Low cyclization yields : Solved by optimizing base concentration (3N KOH in ethanol) and reaction time (16 hours) .
-
Racemization during acylation : Minimized by maintaining low temperatures (0°C) during sulphonylation .
-
Byproduct formation : Addressed via iterative column chromatography and solvent recrystallization .
Scalability and Industrial Relevance
The patented route achieves scalability to multi-gram quantities with a total yield of 68–72% . Key industrial advantages include:
Q & A
Q. What are the established synthetic routes for preparing (S)-3-[(2-amino-acetyl)-isopropyl-amino]-pyrrolidine-1-carboxylic acid tert-butyl ester?
The compound is synthesized via tert-butyl esterification of pyrrolidine derivatives. A common approach involves coupling 2-aminoacetyl-isopropylamine to a pyrrolidine scaffold under mild basic conditions (e.g., triethylamine in dichloromethane at 0–20°C), followed by Boc protection of the pyrrolidine nitrogen . Alternative methods include using DMAP (4-dimethylaminopyridine) as a catalyst to enhance reaction efficiency and yield . Critical intermediates like tert-butyl 3-hydroxypyrrolidine-1-carboxylate are often synthesized using protocols from Ludwig and Lehr (2004), which optimize regioselectivity for subsequent functionalization .
Q. What purification and characterization techniques are recommended for this compound?
Post-synthesis purification typically employs column chromatography (silica gel, hexane/ethyl acetate gradients) to isolate the Boc-protected product. Final characterization requires a combination of H/C NMR to confirm stereochemistry and functional group integrity, alongside HPLC (C18 column, acetonitrile/water mobile phase) to verify purity (>95%) . Mass spectrometry (ESI-MS) is essential for confirming molecular weight, particularly to detect incomplete Boc protection or side reactions .
Q. What safety precautions are critical during handling?
The compound may cause skin/eye irritation, as noted in SDS documents. Use PPE (gloves, goggles) and work in a fume hood. In case of exposure, rinse affected areas with water for 15 minutes and seek medical attention if irritation persists. Contaminated clothing must be removed immediately .
Advanced Research Questions
Q. How can enantiomeric purity be ensured during synthesis, and what analytical methods validate stereochemical integrity?
Enantiomeric purity relies on chiral auxiliaries or asymmetric catalysis during key steps, such as the coupling of the isopropylamine group. Chiral HPLC (e.g., Chiralpak AD-H column) is the gold standard for resolving (S)- and (R)-isomers. Circular dichroism (CD) spectroscopy may also confirm absolute configuration . Contradictions in stereochemical outcomes often arise from racemization during Boc deprotection; low-temperature workups (<0°C) mitigate this .
Q. What strategies optimize reaction yields in large-scale synthesis?
Yield optimization requires careful control of reaction stoichiometry (e.g., 1.2 equivalents of Boc anhydride relative to the amine) and solvent selection. Dichloromethane enhances solubility of intermediates, while DMAP (10 mol%) accelerates acylation kinetics . Pilot studies suggest that stepwise addition of reagents at 0°C reduces side-product formation (e.g., N-overacylation) by 15–20% compared to single-batch methods .
Q. How can conflicting NMR data for tert-butyl-protected intermediates be resolved?
Discrepancies in H NMR shifts (e.g., pyrrolidine ring protons) often stem from conformational flexibility or residual solvents. Deuterated DMSO or CDCl with TMS as an internal standard improves signal resolution. For ambiguous peaks, 2D NMR (COSY, HSQC) clarifies coupling patterns and carbon-proton correlations .
Q. What functional group reactivities dictate its application in peptide mimetic studies?
The tert-butyl ester acts as a hydrolytically stable protecting group, enabling selective deprotection under acidic conditions (e.g., TFA/DCM) for further functionalization. The 2-aminoacetyl moiety participates in amide bond formation with carboxylic acids or activated esters, making it valuable for constructing β-turn peptide analogs. Kinetic studies show that the isopropyl group enhances steric shielding, reducing unintended nucleophilic attacks during coupling reactions .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
